3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
Description
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoromethylsulfanyl (-SCF₃) substituent at the 3-position. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes, while the -SCF₃ group contributes to electron-withdrawing effects and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfanyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)18-11(12,13)14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSKIXNXXXBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162718 | |
| Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-93-4 | |
| Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(trifluoromethyl)thio]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Piperidine Derivation: Starting with piperidine, the compound undergoes trifluoromethylation to introduce the trifluoromethylsulfanyl group.
Esterification: The resulting trifluoromethylsulfanyl-piperidine is then reacted with tert-butyl carboxylic acid under esterification conditions, often using a catalyst such as a strong acid or base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled conditions to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or other oxidized groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents at specific positions on the piperidine ring.
Scientific Research Applications
Synthesis of Bioactive Compounds
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be transformed into piperidine derivatives that exhibit analgesic and anti-inflammatory properties. The introduction of the trifluoromethylsulfanyl moiety is known to enhance the pharmacokinetic profiles of these compounds.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. The incorporation of the trifluoromethylsulfanyl group has been shown to improve the efficacy against various bacterial strains, making these compounds promising candidates for developing new antibiotics .
Synthesis of Piperidine Derivatives
A study reported the synthesis of several piperidine derivatives using this compound as a starting material. The derivatives were evaluated for their analgesic properties, with some showing comparable efficacy to established pain relief medications .
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Derivative A | 75% | Moderate analgesic |
| Derivative B | 68% | High antimicrobial |
| Derivative C | 82% | Antiinflammatory |
Development of Antiviral Agents
Another research effort focused on modifying the piperidine structure to create antiviral agents targeting specific viral enzymes. The modifications included varying substituents on the piperidine ring, which resulted in enhanced antiviral activity against RNA viruses .
Mechanism of Action
The mechanism by which 3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ primarily in their 3-position substituents, which influence electronic, steric, and solubility properties:
3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester
- Substituent : 5-Nitrobenzooxazol-2-ylsulfanyl (bulky aromatic group with nitro electron-withdrawing effects).
- This compound is likely used in kinase inhibitors or fluorescence probes due to its aromaticity .
3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Substituent : Pyrazin-2-ylsulfanyl (electron-deficient heteroaromatic group).
- Properties : Pyrazine’s nitrogen atoms reduce electron density, favoring interactions in metal coordination or charge-transfer complexes. Molecular weight: 295.4 g/mol .
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Substituent : Difluoro and hydroxymethyl groups.
- Properties: Fluorine atoms increase metabolic stability and lipophilicity; the hydroxymethyl group enhances water solubility. Molecular formula: C₁₁H₁₉F₂NO₃ .
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
- Substituent: Amino-propionyl-cyclopropyl-amino-methyl (multifunctional with hydrogen-bonding capability).
- Properties : Suitable for peptide mimetics or protease inhibitors due to its peptide-like backbone. Molecular weight: 294.94 g/mol .
Physicochemical Properties
Biological Activity
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethylsulfanyl group and the piperidine ring, contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing data from various studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is C10H16F3NO2S, with a molecular weight of 271.30 g/mol. The presence of the trifluoromethyl group significantly alters its physicochemical properties, enhancing lipophilicity and potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H16F3NO2S |
| Molecular Weight | 271.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | High (indicative of lipophilicity) |
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Compounds containing trifluoromethyl groups have been shown to exhibit unique mechanisms due to their electron-withdrawing nature, which can enhance binding affinity to target proteins.
Target Interactions
Research indicates that similar compounds can act as inhibitors for various enzymes and receptors, such as:
- TRPV1 Receptor : Studies have shown that modifications in the piperidine structure can enhance binding affinity to TRPV1, a receptor involved in pain sensation .
- Cysteine Proteases : The compound may also exhibit inhibitory activity against cysteine proteases like Cathepsin S, which are implicated in several diseases including cancer and diabetes .
Table 2: Biological Targets and Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group. This property may enhance its bioavailability and absorption when administered orally. However, detailed studies on its pharmacokinetics are still necessary to fully understand its behavior in biological systems.
Study 1: Enzyme Inhibition
A recent study evaluated the inhibitory effects of various trifluoromethyl-containing compounds on enzyme activity. The results indicated that compounds similar to this compound exhibited significant inhibition of TRPV1 receptors, suggesting potential applications in pain management therapies .
Study 2: Anticancer Activity
In another study focused on cysteine protease inhibitors, researchers found that derivatives of piperidine compounds showed promising anticancer activities. The modifications introduced by the trifluoromethylsulfanyl group were noted to enhance selectivity and potency against cancer cell lines, indicating a potential therapeutic role for this compound in oncology .
Q & A
Basic: What are the key synthetic strategies for preparing 3-trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves:
Piperidine ring functionalization : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent unwanted side reactions .
Trifluoromethylsulfanyl introduction : Nucleophilic substitution at the 3-position using a trifluoromethylsulfanylating agent (e.g., CF₃SCl or CF₃SNa) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid decomposition of the sulfanyl group .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Basic: How can researchers confirm the stereochemical integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and detect diastereomeric impurities. For stereochemical confirmation, 2D NOESY or COSY can resolve spatial interactions .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and rule out side products .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation of volatile byproducts .
- Emergency Protocols : In case of exposure, rinse skin with soap/water for 15 minutes. For eye contact, irrigate with saline solution and seek medical evaluation .
- Waste Disposal : Collect in halogenated waste containers due to the trifluoromethylsulfanyl group’s environmental persistence .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfanyl group introduction?
Methodological Answer:
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, reagent stoichiometry) to identify optimal parameters. For example, lower temperatures (0–5°C) reduce electrophilic byproducts .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track the disappearance of starting material and detect intermediates .
- Computational modeling : Density Functional Theory (DFT) calculations to predict reaction pathways and transition states, minimizing trial-and-error approaches .
Advanced: What computational tools are effective for predicting the reactivity of the trifluoromethylsulfanyl group in further derivatization?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfanyl group .
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance in derivatization reactions (e.g., cross-coupling with aryl halides) .
- Docking Studies : Predict binding affinities if the compound is used as a precursor for bioactive molecules .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Comparative Analysis : Overlay ¹H NMR spectra of analogs to identify shifts caused by trifluoromethylsulfanyl’s electron-withdrawing effects .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .
- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping signals in complex mixtures .
Advanced: What methodologies are recommended for analyzing the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics Simulations : Model binding modes and identify key residues in target proteins .
Advanced: How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Mid-Step Intermediate Analysis : Use LC-MS to identify unstable intermediates and adjust reaction conditions (e.g., shorter reaction times) .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
